molecular formula C14H20N4O B2819409 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine CAS No. 2034511-46-9

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine

Cat. No. B2819409
CAS RN: 2034511-46-9
M. Wt: 260.341
InChI Key: CXPBUFVEIIOGLX-UHFFFAOYSA-N
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Description

“4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” is a chemical compound that is part of a class of compounds known as phthalazinone derivatives . It is related to a particular phthalazinone derivative that has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks . This compound is associated with a variety of DNA-related functions including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair and also effects on telomere length and chromosome stability .


Synthesis Analysis

The synthesis of “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” involves a method of synthesizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one from 2-carboxybenzaldehyde . This method comprises the steps of crystallizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (compound A) from a solvent .


Molecular Structure Analysis

The molecular structure of “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” is complex. It contains a total of 54 bonds, including 32 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amide (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” are complex and involve multiple steps. The DNA-bound, activated PARP utilizes NAD to synthesize poly (ADP-ribose) on a variety of nuclear target proteins, including topoisomerase, histones and PARP itself .

Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Cyclization reactions involving aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate lead to the production of various derivatives, showcasing the compound's utility in synthesizing complex chemical structures. These reactions produce 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives, highlighting its versatility in chemical synthesis (Shikhaliev et al., 2008).

Antimicrobial Agent Synthesis

The compound serves as a precursor in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, demonstrating excellent yields. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential of derivatives in contributing to the development of new antimicrobial agents (Aggarwal et al., 2013).

Antibacterial and Anticancer Properties

A solvent-free synthesis approach was employed to produce 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, which were then evaluated for their in vitro antibacterial activity and cytotoxicity against human leukemia cells. This study indicates the compound's relevance in the discovery of new antibacterial and anticancer agents (Aggarwal et al., 2014).

Novel Anticancer and Anti-5-lipoxygenase Agents

Derivatives of the compound were synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. The study highlighted the compound's utility in generating bioactive derivatives with potential therapeutic applications, underscoring its importance in medicinal chemistry research (Rahmouni et al., 2016).

Crystal Structure Analysis

The crystal structure of related derivatives has been analyzed to understand their molecular conformation better. Such studies are crucial for the rational design of drugs and materials, providing insights into the molecular arrangements that govern the properties of the compound (Ozbey et al., 2001).

properties

IUPAC Name

cyclopropyl-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-10-11(2)15-9-16-13(10)17-5-7-18(8-6-17)14(19)12-3-4-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPBUFVEIIOGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine

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